Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a tetramethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and ethyl esters under controlled conditions. One common method involves the use of piperidine-4-carboxylate as a starting material, which is then reacted with 2,3,4,5-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: New sulfonyl derivatives with varied functional groups.
Scientific Research Applications
Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A related piperidine derivative with similar structural features but lacking the tetramethylbenzenesulfonyl group.
Piperidine-4-carboxylate derivatives: Compounds with various substituents on the piperidine ring, exhibiting different chemical and biological properties.
Uniqueness
Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of the tetramethylbenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H27NO4S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-6-23-18(20)16-7-9-19(10-8-16)24(21,22)17-11-12(2)13(3)14(4)15(17)5/h11,16H,6-10H2,1-5H3 |
InChI Key |
UGNRJBFCOOTKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
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